![molecular formula C31H20O8 B13806629 1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- CAS No. 52256-80-1](/img/structure/B13806629.png)
1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- is a complex organic compound known for its unique structural properties. It is a polymer with significant applications in various industrial and scientific fields due to its stability and reactivity .
Vorbereitungsmethoden
The synthesis of 1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- typically involves a polymerization reaction. One common method is the copolymerization of 1,3-isobenzofurandione with 1,4-benzenediamine and 1,3-benzenediamine under controlled conditions . This process can be carried out using solution polymerization or suspension polymerization techniques . Industrial production often employs these methods due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of high-performance polymers and resins.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-temperature plastics, electrical insulation materials, and surface coatings due to its excellent thermal stability and chemical resistance
Wirkmechanismus
The mechanism of action of 1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- involves its interaction with various molecular targets. The compound can form stable complexes with different substrates, influencing their reactivity and stability. The pathways involved in its action are primarily related to its ability to undergo polymerization and form stable, high-molecular-weight structures .
Vergleich Mit ähnlichen Verbindungen
1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- can be compared with other similar compounds such as:
1,3-Isobenzofurandione, 5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-: This compound has a similar structure but differs in the position of the substituents.
Polyetherimide: Known for its high thermal stability and mechanical strength, it is used in similar applications but has different polymerization characteristics
The uniqueness of 1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- lies in its specific structural arrangement, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
52256-80-1 |
|---|---|
Molekularformel |
C31H20O8 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C31H20O8/c1-31(2,17-9-13-19(14-10-17)36-23-7-3-5-21-25(23)29(34)38-27(21)32)18-11-15-20(16-12-18)37-24-8-4-6-22-26(24)30(35)39-28(22)33/h3-16H,1-2H3 |
InChI-Schlüssel |
NJWZAJNQKJUEKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
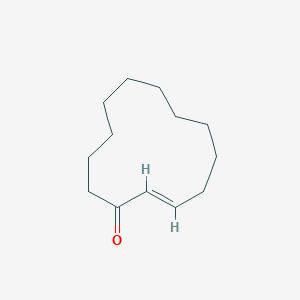

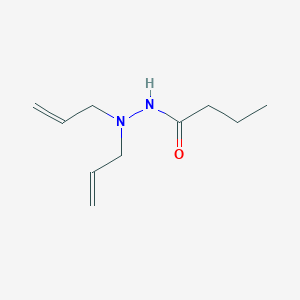
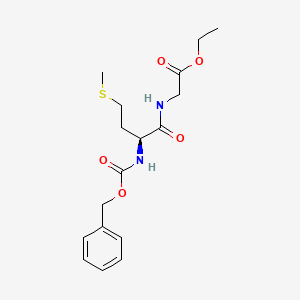

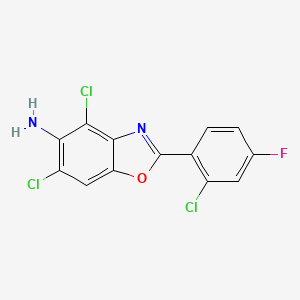
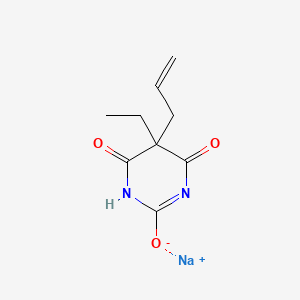
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
